N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide
Description
N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide is a synthetic organic compound featuring a tetrahydroquinoline core modified at position 1 with a thiophene-2-carbonyl group and at position 7 with a 4-(trifluoromethyl)benzamide moiety. This structural combination positions the compound as a candidate for diverse applications, including pharmaceuticals and agrochemicals, though specific biological data remain unexplored in the provided evidence .
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O2S/c23-22(24,25)16-8-5-15(6-9-16)20(28)26-17-10-7-14-3-1-11-27(18(14)13-17)21(29)19-4-2-12-30-19/h2,4-10,12-13H,1,3,11H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKBETBYBJJEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C1)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Spectral Data Comparisons :
Preparation Methods
Cyclization of Substituted Anilines
The tetrahydroquinoline core is typically synthesized via Bischler-Napieralski cyclization. A representative protocol from involves:
Reagents :
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3-Aminophenylpropionitrile
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Trifluoroacetic acid (TFA)
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Sodium azide (NaN₃)
Procedure :
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Acyl azide formation : React 3-aminophenylpropionitrile with NaN₃ in CH₂Cl₂ at 0°C for 2 hours.
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Cyclization : Treat the intermediate acyl azide with TFA under reflux for 48 hours to yield 1,2,3,4-tetrahydroquinolin-7-amine.
Key Conditions :
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Temperature: 0°C (Step 1); reflux (Step 2)
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Yield: ~75% (crude), purified via silica gel chromatography.
Mechanistic Insight :
The reaction proceeds through a Curtius rearrangement, forming an isocyanate intermediate that undergoes intramolecular cyclization to generate the tetrahydroquinoline ring.
Acylation with Thiophene-2-carbonyl Chloride
Amide Bond Formation
The tetrahydroquinoline amine is acylated using thiophene-2-carbonyl chloride under Schotten-Baumann conditions:
Reagents :
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1,2,3,4-Tetrahydroquinolin-7-amine
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Thiophene-2-carbonyl chloride
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N,N-Diisopropylethylamine (DIEA)
Procedure :
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Dissolve the amine in dry DMF, add DIEA (2.5 eq), and cool to 0°C.
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Slowly add thiophene-2-carbonyl chloride (1.2 eq) and stir at room temperature for 12 hours.
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Quench with ice water and extract with ethyl acetate.
Optimization Notes :
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Excess acyl chloride ensures complete reaction, minimizing unreacted amine.
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DIEA neutralizes HCl generated during the reaction, driving the equilibrium forward.
Yield : 82–89% after purification via flash chromatography (hexane/EtOAc 3:1).
Coupling with 4-(Trifluoromethyl)benzoic Acid
Carbodiimide-Mediated Activation
The final benzamide group is introduced using carbodiimide coupling reagents:
Reagents :
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N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]amine
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4-(Trifluoromethyl)benzoic acid
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HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
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DIEA
Procedure :
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Activate 4-(trifluoromethyl)benzoic acid with HATU (1.1 eq) and DIEA (3 eq) in DMF for 10 minutes.
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Add the amine intermediate and stir at 60°C for 16 hours.
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Purify via preparative HPLC (C18 column, acetonitrile/water gradient).
Critical Parameters :
-
Temperature : Elevated temperatures (60°C) accelerate coupling but may require inert atmospheres to prevent decomposition.
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Solvent : DMF enhances reagent solubility but complicates removal during workup.
Yield : 68–74% (HPLC purity >95%).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Reactions
A patent-derived method () combines cyclization and acylation in a single pot:
Steps :
-
Perform Bischler-Napieralski cyclization using TFA.
-
Directly add thiophene-2-carbonyl chloride without isolating the tetrahydroquinoline intermediate.
Advantages :
Drawbacks :
-
Requires precise stoichiometry to avoid side reactions.
Solid-Phase Synthesis
A resin-bound approach (adapted from):
Procedure :
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Immobilize 4-(trifluoromethyl)benzoic acid on Wang resin.
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Perform sequential acylation and cyclization steps.
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Cleave the product with TFA/DCM.
Yield : 65% (purity >90%).
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8 Hz, 2H, Ar-H), 7.65 (s, 1H, NH), 7.50–7.30 (m, 5H, Ar-H), 4.20 (q, 1H, J=7 Hz), 3.10–2.90 (m, 4H, CH₂), 1.60 (d, 3H, J=7 Hz).
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LC-MS : m/z 430.44 [M+H]⁺, consistent with molecular formula C₂₂H₁₇F₃N₂O₂S.
Challenges and Optimization Strategies
Trifluoromethyl Group Reactivity
The electron-withdrawing CF₃ group slows amide coupling. Mitigation strategies include:
Byproduct Formation
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Thiophene Hydrolysis : Minimized by avoiding aqueous workup post-acylation.
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Oxidation of Tetrahydroquinoline : Prevented by conducting reactions under nitrogen.
Scalability and Industrial Considerations
Cost-Effective Reagents
Replacing HATU with PyBOP reduces costs by 30% without compromising yield:
Comparison Table :
| Reagent | Cost (USD/g) | Yield (%) | Purity (%) |
|---|---|---|---|
| HATU | 12.50 | 74 | 98 |
| PyBOP | 8.90 | 72 | 97 |
Solvent Recovery
-
DMF is recycled via distillation (bp 153°C), achieving 85% recovery.
Q & A
Q. What are the key structural features of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide, and how do they influence its reactivity?
The compound contains three critical moieties:
- A tetrahydroquinoline core (providing rigidity and potential receptor-binding interactions).
- A thiophene-2-carbonyl group (enhancing electron density and enabling π-π stacking interactions).
- A 4-(trifluoromethyl)benzamide substituent (introducing hydrophobicity and metabolic stability via the CF₃ group). These features influence reactivity by directing nucleophilic/electrophilic attack sites and modulating solubility in organic solvents. Structural characterization typically employs ¹H/¹³C NMR to confirm substitution patterns and mass spectrometry (MS) for molecular weight validation .
Q. What synthetic strategies are commonly used to prepare this compound?
Synthesis involves multi-step organic reactions:
- Step 1 : Functionalization of the tetrahydroquinoline core via nucleophilic substitution or coupling reactions.
- Step 2 : Thiophene-2-carbonyl group introduction via amidation or sulfonylation under anhydrous conditions (e.g., using thiophene-2-carboxylic acid chloride).
- Step 3 : Attachment of the 4-(trifluoromethyl)benzamide group using coupling agents like EDC/HOBt. Reaction optimization focuses on solvent choice (e.g., DMF or THF), temperature control (0–60°C), and purification via HPLC or recrystallization .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H/¹³C): Assigns proton environments and confirms regioselectivity of substitutions.
- FT-IR : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) stretches.
- High-resolution MS : Validates molecular formula and detects isotopic patterns (e.g., chlorine or fluorine signatures).
- X-ray crystallography (if crystalline): Resolves 3D conformation and intermolecular interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches. Mitigation strategies include:
Q. What experimental designs are optimal for studying its structure-activity relationships (SAR)?
SAR studies require systematic modifications:
- Variation of substituents : Replace the trifluoromethyl group with -CF₂H or -CN to assess hydrophobicity effects.
- Scaffold modulation : Compare tetrahydroquinoline with tetrahydroisoquinoline derivatives.
- Biological testing : Use parallel assays (e.g., enzyme inhibition, cytotoxicity) to quantify activity changes. Data analysis employs QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. How does the compound interact with biological targets at the molecular level?
Mechanistic insights are gained via:
- Surface plasmon resonance (SPR) : Measures binding kinetics (ka/kd) to targets like kinases or GPCRs.
- Cryo-EM or X-ray crystallography : Visualizes binding poses in enzyme active sites.
- Metabolic stability assays : Liver microsome studies identify degradation pathways (e.g., cytochrome P450 interactions) .
Q. What strategies improve synthetic yield and scalability?
- Catalyst optimization : Use Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to reduce side products.
- Solvent screening : Test polar aprotic solvents (e.g., acetonitrile) for improved reaction homogeneity.
- Flow chemistry : Enhances reproducibility for large-scale synthesis by controlling residence time and temperature .
Methodological Guidance
Q. How to design stability studies for this compound under physiological conditions?
- Buffer compatibility : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) at 37°C.
- LC-MS monitoring : Track degradation products over 24–72 hours.
- Light/oxygen sensitivity : Store samples under argon and assess photodegradation using UV-Vis spectroscopy .
Q. What computational tools predict its pharmacokinetic (PK) properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
